molecular formula C41H38FN7O7S B611808 WF-210 CAS No. 1242279-00-0

WF-210

Cat. No. B611808
CAS RN: 1242279-00-0
M. Wt: 791.85
InChI Key: UBTUDBNKVUIOLS-PZUSPJSTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

WF-210 is a potent activator of procaspase-3. It acts by inducing apoptosis in cancer cells and reducing tumor growth in human breast, liver and gallbladder cancer xenografts.

Scientific Research Applications

Nuclear Physics and Radiation Studies

WF-210, also known as 210Bi or Bismuth-210, is a radioactive isotope widely studied in nuclear physics. Research conducted by Cieplicka-Oryńczak et al. (2016) focused on the low-spin structure of the 210Bi nucleus, utilizing neutron capture experiments and gamma-ray spectroscopy. This study is significant for understanding the nuclear structure and reactions involving 210Bi, which is important in nuclear physics and reactor technology (Cieplicka-Oryńczak et al., 2016).

Environmental and Atmospheric Studies

Research involving WF-210 extends to environmental sciences, particularly in the study of radon-222 and lead-210 in atmospheric chemistry. Considine et al. (2005) utilized global modeling to simulate the behavior of these radionuclides, providing insights into their environmental impact and behavior (Considine, Bergmann, & Liu, 2005).

Biomedical and Health Applications

In the biomedical field, the properties of WF-210 (210Po) have been studied in various contexts. For instance, research on the transfer of 210Po from cattle feed to milk by Watters and Mcinroy (1969) contributed to the understanding of radioactive contamination in food chains, particularly in the context of nuclear accidents or radiological hazard evaluations (Watters & Mcinroy, 1969).

properties

CAS RN

1242279-00-0

Product Name

WF-210

Molecular Formula

C41H38FN7O7S

Molecular Weight

791.85

IUPAC Name

4-[[3-[4-[(4-Fluorophenoxy)methyl]phenyl]-1,2,4-oxadiazol-5-yl]methyl]-1-piperazineacetic acid 2-[[4-[[2-(1,3-benzodioxol-5-ylmethyl)-4-thiazolyl]methoxy]-2-hydroxyphenyl]methylene]hydrazide

InChI

InChI=1S/C41H38FN7O7S/c42-31-7-10-33(11-8-31)52-23-27-1-4-29(5-2-27)41-45-39(56-47-41)22-49-15-13-48(14-16-49)21-38(51)46-43-20-30-6-9-34(19-35(30)50)53-24-32-25-57-40(44-32)18-28-3-12-36-37(17-28)55-26-54-36/h1-12,17,19-20,25,50H,13-16,18,21-24,26H2,(H,46,51)/b43-20+

InChI Key

UBTUDBNKVUIOLS-PZUSPJSTSA-N

SMILES

O=C(N/N=C/C1=CC=C(OCC2=CSC(CC3=CC=C(OCO4)C4=C3)=N2)C=C1O)CN5CCN(CC6=NC(C7=CC=C(COC8=CC=C(F)C=C8)C=C7)=NO6)CC5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

WF-210;  WF 210;  WF210; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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